molecular formula C13H11ClMg B11759821 Chloro(diphenylmethyl)magnesium

Chloro(diphenylmethyl)magnesium

Cat. No.: B11759821
M. Wt: 226.98 g/mol
InChI Key: DACRXMIYAGNEHP-UHFFFAOYSA-M
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Description

Chloro(diphenylmethyl)magnesium is an organomagnesium compound belonging to the class of Grignard reagents, characterized by the general formula R-Mg-X, where R represents an organic group and X is a halogen. In this case, the organic moiety is a diphenylmethyl group (C₆H₅)₂CH-, and the halogen is chlorine. Grignard reagents are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the construction of complex molecular architectures such as alcohols, ketones, and carboxylic acids .

For instance, Grignard reagents with bulky aromatic or alkyl substituents, such as Phenylmagnesium chloride (C₆H₅MgCl) and Cyclohexylmagnesium chloride (C₆H₁₁ClMg), exhibit reduced reactivity compared to less sterically hindered analogs due to the electron-donating and steric effects of the substituents . The diphenylmethyl group likely enhances stability by impeding side reactions, a common trait observed in aryl-substituted Grignard reagents .

Properties

Molecular Formula

C13H11ClMg

Molecular Weight

226.98 g/mol

IUPAC Name

magnesium;phenylmethylbenzene;chloride

InChI

InChI=1S/C13H11.ClH.Mg/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-11H;1H;/q-1;;+2/p-1

InChI Key

DACRXMIYAGNEHP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(diphenylmethyl)magnesium can be synthesized through the reaction of diphenylmethane with magnesium in the presence of a halogen source, typically chlorine. The reaction is usually carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

Ph2CH2+Mg+Cl2Ph2CHMgCl\text{Ph}_2\text{CH}_2 + \text{Mg} + \text{Cl}_2 \rightarrow \text{Ph}_2\text{CHMgCl} Ph2​CH2​+Mg+Cl2​→Ph2​CHMgCl

Industrial Production Methods

On an industrial scale, the preparation of this compound involves the use of large reactors equipped with efficient stirring mechanisms to ensure uniform mixing of reactants. The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The product is then purified through distillation or crystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Chloro(diphenylmethyl)magnesium undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halogens in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are typically used.

    Temperature: Reactions are often conducted at low temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Hydrocarbons: Result from coupling reactions with alkyl halides.

Scientific Research Applications

Chloro(diphenylmethyl)magnesium has a wide range of applications in scientific research:

    Organic Synthesis: Used to synthesize complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biochemistry: Employed in the study of enzyme mechanisms and metabolic pathways.

Mechanism of Action

The mechanism of action of chloro(diphenylmethyl)magnesium involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Chloro(diphenylmethyl)magnesium with four structurally related Grignard reagents, highlighting key differences in molecular properties, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Structure Reactivity Profile Applications
This compound (C₆H₅)₂CHMgCl ~258.9* Bulky diphenylmethyl Moderate reactivity due to steric hindrance; less nucleophilic than alkyl analogs Synthesis of sterically hindered alcohols and ketones
Phenylmagnesium Chloride C₆H₅MgCl 136.87 Aromatic phenyl High reactivity; prone to electron-deficient electrophiles Formation of biphenyls, benzophenones, and aryl alcohols
Cyclohexylmagnesium Chloride C₆H₁₁ClMg 142.91 Cyclohexyl ring Intermediate reactivity; balances steric and electronic effects Preparation of cyclohexanol derivatives and cyclic ethers
Isopropylmagnesium Chloride C₃H₇ClMg 106.85 Branched alkyl High nucleophilicity; rapid reaction with electrophiles Ketone and tertiary alcohol synthesis
Chloro(2,6-dichlorobenzyl)magnesium C₇H₄Cl₃Mg 213.9 Dichlorinated benzyl Lower reactivity due to electron-withdrawing Cl substituents Specialty synthesis of halogenated aromatics

*Calculated based on atomic weights.

Key Findings:

Steric Effects : Bulky substituents like diphenylmethyl reduce reactivity by hindering access to the magnesium center. This contrasts with linear alkyl groups (e.g., isopropyl), which enhance nucleophilicity .

Electronic Effects : Electron-withdrawing groups (e.g., Cl in Chloro(2,6-dichlorobenzyl)magnesium) decrease nucleophilicity, whereas electron-donating groups (e.g., phenyl) stabilize the reagent but slow reaction kinetics .

Applications : Diphenylmethyl-substituted reagents are ideal for synthesizing sterically crowded products, while simpler alkyl variants like isopropylmagnesium chloride are preferred for rapid, high-yield reactions .

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